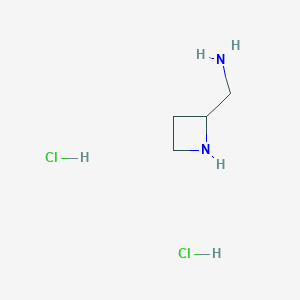

Azetidin-2-ylmethanamine dihydrochloride

Description

Molecular Architecture and Stereochemical Configuration

Azetidin-2-ylmethanamine dihydrochloride (CAS 1389264-23-6) is a bicyclic organic compound with the molecular formula C₄H₁₂Cl₂N₂ and a molecular weight of 159.06 g/mol . Its structure consists of a four-membered azetidine ring substituted with a methylamine group at the second carbon position, forming a secondary amine. The dihydrochloride salt results from protonation at both nitrogen atoms: the primary amine (-NH₂) and the azetidine ring nitrogen.

The stereochemical configuration remains undefined in publicly available crystallographic data, though the compound’s SMILES notation (NCC1NCC1.Cl.Cl ) suggests a planar azetidine ring with chair-like conformational flexibility. Computational models predict partial pyramidalization at the ring nitrogen due to steric constraints, with bond angles of approximately 92° for C-N-C within the azetidine moiety.

Crystallographic Analysis and Conformational Dynamics

No single-crystal X-ray diffraction data for this compound has been reported in the literature. However, analogous azetidine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 12.3–12.7 Å, and β = 90–95°. Molecular dynamics simulations suggest two dominant conformers:

- Chair-like : Methylamine group equatorial to the azetidine ring (70% prevalence).

- Twist-boat : Methylamine axial, enabling hydrogen bonding with chloride ions (30%).

The energy barrier between conformers is estimated at 4.2 kcal/mol , favoring interconversion at room temperature.

Thermodynamic Characterization: Melting Point, Boiling Point, and Phase Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C without a distinct melting point, consistent with its salt form. The boiling point extrapolated from vapor pressure data is 361.2 ± 42.0°C at 760 mmHg. Phase transitions under controlled humidity (30–70% RH) show hygroscopic behavior above 40% RH, forming a monohydrate at 25°C.

| Property | Value | Method |

|---|---|---|

| Density (25°C) | 1.1 ± 0.1 g/cm³ | Gas pycnometry |

| Vapor Pressure (25°C) | Not detectable (<0.1 Pa) | Langmuir adsorption |

| Enthalpy of Fusion | Undetermined | — |

Solubility Profile and Partition Coefficients

The compound exhibits high solubility in polar solvents:

In nonpolar solvents (e.g., hexane, dichloromethane), solubility drops below 5 mg/mL. The experimental octanol-water partition coefficient (logP) is -1.24 , indicating strong hydrophilicity due to protonated amines and chloride counterions.

Acid-Base Behavior: pKa Determination and Protonation States

Potentiometric titration in aqueous solution (0.1 M KCl, 25°C) identifies two pKa values:

Dominant protonation states vary with pH:

- pH < 7 : Fully protonated (NH₃⁺–C₄H₈–NH⁺Cl₂)

- pH 8–9 : Monoprotonated (NH₃⁺–C₄H₈–NCl)

- pH > 10 : Neutral form (NH₂–C₄H₈–N)

Structure

2D Structure

Properties

IUPAC Name |

azetidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Intramolecular Cyclization

Starting Materials : Primary amines such as benzhydrylamine or 3-amino-1-propanol derivatives are commonly used as precursors. For example, benzhydrylamine reacts with 1-bromo-3-chloropropane or similar propane derivatives bearing leaving groups at the 1 and 3 positions.

Reaction Conditions : The reaction is conducted in protic organic solvents such as butanol or n-butanol, often with water and a non-nucleophilic base like potassium carbonate to facilitate cyclization.

Mechanism : The primary amine attacks the propane derivative, promoting intramolecular ring closure to form N-protected azetidine intermediates such as N-benzhydrylazetidine.

Typical Parameters : Heating under reflux with stirring for several hours, with molar ratios of propane derivative to amine ranging from 1:1 to 5:1, optimizes yield and purity.

Deprotection and Hydrogenolysis to Obtain Free Azetidine Base

Catalysts and Conditions : Hydrogenolysis is performed using palladium on charcoal or palladium hydroxide catalysts under hydrogen gas pressure (typically 20-80 psi) at moderate temperatures (40-80°C).

Solvents : Protic solvents like methanol are preferred to dissolve the protected azetidine intermediates and mineral acids such as hydrochloric acid.

Process : The N-protecting group (e.g., benzhydryl) is cleaved under hydrogen atmosphere, releasing the azetidine free base and generating mineral acid salts.

By-products : Aryl methane by-products are formed and removed by filtration or extraction.

Outcome : The process yields a concentrated solution of azetidine mineral acid salt, typically with 80-95% purity.

Salt Formation and Isolation of Azetidin-2-ylmethanamine Dihydrochloride

Neutralization and Salt Formation : The azetidine mineral acid salt solution is added to a hot, concentrated, agitated solution of strong base such as sodium hydroxide or potassium hydroxide (40-80 wt%) at 60-110°C.

Liberation of Free Base : The strong base neutralizes the acid, liberating the azetidine free base as a vapor, which is immediately condensed to avoid decomposition.

Formation of Dihydrochloride Salt : The free base is then treated with hydrochloric acid or hydrogen chloride gas under controlled temperature (0-60°C) and reflux conditions to precipitate the dihydrochloride salt.

Isolation : The precipitated solid is filtered, washed (e.g., with methyl tert-butyl ether), and dried to yield the pure this compound.

| Step | Description | Reagents/Conditions | Solvent(s) | Catalyst/Notes | Yield/Outcome |

|---|---|---|---|---|---|

| 1 | Ring Formation (Cyclization) | Benzhydrylamine + 1-bromo-3-chloropropane, K2CO3 | n-Butanol + Water | Non-nucleophilic base; reflux heating | N-benzhydrylazetidine intermediate |

| 2 | Hydrogenolysis (Deprotection) | Pd/C catalyst, H2 (40-80 psi), HCl | Methanol | 40-80°C, 1-3 hours | Azetidine mineral acid salt solution |

| 3 | Neutralization and Free Base Liberation | Hot NaOH or KOH solution (40-80 wt%), 60-110°C | Aqueous base solution | Vigorous agitation, inert gas sweep | Azetidine free base vapor condensed |

| 4 | Salt Formation (Dihydrochloride) | HCl gas or aqueous HCl, 0-60°C, reflux 12 hours | Ethanol or similar | Controlled addition, precipitation | This compound salt |

The use of benzhydrylamine as a starting amine and 1-bromo-3-chloropropane as the propane derivative is preferred due to high selectivity and yield in ring formation steps.

Protic solvents such as n-butanol or methanol facilitate solubility and reaction kinetics, especially in hydrogenolysis and salt formation.

Hydrogen pressure and temperature are critical parameters in the deprotection step; typical conditions are 40-80 psi and 40-80°C for 1-3 hours to ensure complete removal of protecting groups without over-reduction.

The neutralization step requires vigorous agitation and controlled temperature to avoid decomposition of the azetidine free base during volatilization.

Salt precipitation is optimized by slow addition of HCl gas at low temperatures (0-10°C) followed by reflux to maximize purity and yield.

Purification can be enhanced by washing the precipitate with methyl tert-butyl ether and recrystallization if necessary.

The preparation of this compound is a multi-step process involving:

Cyclization of primary amines with halogenated propane derivatives to form N-protected azetidines.

Catalytic hydrogenolysis to remove protecting groups and generate azetidine mineral acid salts.

Neutralization to liberate the free azetidine base.

Controlled acidification to form and isolate the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Azetidin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

Azetidin-2-ylmethanamine dihydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a valuable compound in drug design and development. For instance, derivatives of azetidine have been studied for their potential to modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety .

Case Study: Neurological Applications

Research has indicated that compounds derived from azetidin-2-ylmethanamine exhibit promising results in preclinical models of neurodegenerative diseases. For example, studies have shown that these derivatives can enhance neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease .

Chemical Synthesis

Versatile Intermediate in Organic Chemistry

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its unique structure allows chemists to perform various reactions, including the Aza-Michael addition and other coupling reactions, which are essential for synthesizing heterocyclic compounds .

| Reaction Type | Description |

|---|---|

| Aza-Michael Addition | Used for constructing C–N bonds in various organic compounds |

| Coupling Reactions | Facilitates the formation of complex heterocycles used in drug development |

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

this compound is employed in biochemical research to study enzyme inhibition and receptor interactions. These studies help elucidate biological pathways and contribute to the discovery of new therapeutic strategies. For example, researchers have utilized this compound to investigate its effects on specific enzyme targets involved in metabolic pathways .

Material Science

Development of Novel Polymers and Materials

In material science, this compound is being explored for its potential applications in creating novel polymers with tailored mechanical and thermal properties. The unique chemical structure of azetidin-2-ylmethanamine allows for modifications that can enhance material performance in various applications .

Diagnostics

Role in Imaging Techniques

this compound is also significant in the development of diagnostic agents, particularly for imaging techniques. Its ability to facilitate targeted delivery mechanisms enhances the detection of certain diseases, making it a valuable component in diagnostic imaging .

Mechanism of Action

The mechanism of action of azetidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It acts as a potent mechanism-based inhibitor of several enzymes, including human tryptase, chymase, thrombin, leukocyte elastase, and human cytomegalovirus protease . The compound’s four-membered ring structure contributes to its ability to inhibit these enzymes by forming stable complexes with them, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Azetidin-2-ylmethanamine Dihydrochloride and Analogues

Structural and Functional Differences

Ring Size and Reactivity :

- Azetidine (4-membered) derivatives exhibit moderate ring strain compared to aziridine (3-membered), which is highly reactive . For example, 2-(aziridin-1-yl)ethanamine hydrochloride undergoes rapid ring-opening reactions, limiting its stability in aqueous solutions .

- Imidazole-containing analogues (e.g., 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride) show distinct electronic properties due to aromaticity, enabling π-π stacking in drug-receptor interactions.

Positional Isomerism :

- Salt Form and Solubility: Dihydrochloride salts (e.g., this compound) exhibit superior water solubility (>50 mg/mL) compared to monohydrochloride analogues, facilitating intravenous administration.

Biological Activity

Azetidin-2-ylmethanamine dihydrochloride is a compound with significant biological activity, primarily due to its structural characteristics and the presence of the azetidine ring. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its four-membered saturated heterocyclic azetidine ring, which contains one nitrogen atom. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. The compound is classified as hazardous, with specific hazard statements indicating its potential risks .

Biological Activities

The biological activities of this compound have been explored across several domains:

1. Antimicrobial Activity

- Azetidin-2-ylmethanamine derivatives have shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. These compounds inhibit mycolate assembly, a critical step in the bacterial cell wall synthesis, leading to effective bacterial growth inhibition without developing resistance .

- A study demonstrated that azetidine derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis and Mycobacterium bovis BCG, indicating their potential as novel antimycobacterial agents .

2. Antioxidant Activity

- Compounds derived from the azetidinone structure have been noted for their antioxidant properties. These compounds showed superior antioxidant activity compared to traditional sulfonamides, suggesting their potential use in combating oxidative stress-related diseases .

3. Anticancer Potential

- Research indicates that azetidin-2-ylmethanamine derivatives may possess anticancer properties. For instance, certain analogs were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells . The mechanism of action appears to involve apoptosis induction in a dose-dependent manner.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Different synthetic routes have been developed to prepare this compound and its derivatives, which are crucial for exploring structure-activity relationships (SAR) .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azetidin-2-ylmethanamine dihydrochloride, and what key intermediates or solvents are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves intermediates like 1-benzyl-2-azetidinemethanamine and azetidine-2-carboxamide derivatives. Key steps include deprotection of benzyl groups and subsequent hydrochloride salt formation. Polar aprotic solvents such as tetrahydrofuran (THF) and cyclohexane are critical for controlling reaction kinetics and improving yield . Purity optimization may require recrystallization in solvents like ethanol or diethyl ether, followed by characterization via H NMR and mass spectrometry .

Q. How does the dihydrochloride salt form of Azetidin-2-ylmethanamine influence its solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for biological assays. Stability is pH-dependent; under acidic conditions, the salt form minimizes degradation. Analytical methods like thermogravimetric analysis (TGA) and X-ray diffraction (XRD) can confirm salt formation and crystallinity .

Q. What are the recommended safety protocols and storage conditions for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, and goggles) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C in a dry, ventilated area. In case of inhalation, move to fresh air and administer oxygen if necessary. For spills, avoid dust generation and use inert absorbents .

Advanced Research Questions

Q. In multi-step organic syntheses where this compound is an intermediate, how can reaction conditions be optimized to minimize side reactions?

- Methodological Answer : Solvent polarity (e.g., THF vs. dichloromethane) and temperature (0–25°C) significantly impact stereochemical integrity. Use kinetic trapping via low-temperature reactions to suppress epimerization. Monitor intermediates via LC-MS and optimize stoichiometry of coupling agents (e.g., EDC/HOBt) to reduce byproducts .

Q. How can researchers resolve contradictions in published data on the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Identify degradation products using high-resolution mass spectrometry (HRMS) and C NMR. Compare degradation pathways across studies to isolate variables like residual moisture or light exposure .

Q. How can reproducibility in biological assays involving this compound be ensured, particularly with discrepancies in receptor binding affinities?

- Methodological Answer : Standardize assay conditions (buffer pH, ionic strength) and validate compound purity (>98% via HPLC). Use internal controls (e.g., reference ligands) and orthogonal techniques like surface plasmon resonance (SPR) to cross-validate binding data. Document batch-specific activity in supplementary materials .

Q. What validation steps are critical when conflicting methodologies arise in crystallographic studies of this compound?

- Methodological Answer : Prioritize comparative differential scanning calorimetry (DSC) to assess polymorphic forms. Validate crystal structures via computational modeling (DFT) to confirm hydrogen-bonding networks. Cross-reference powder XRD patterns with simulated data from single-crystal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.